4,4-difluorocyclohexane-1-sulfonamide
Description
Properties
CAS No. |
2004597-75-3 |
|---|---|
Molecular Formula |
C6H11F2NO2S |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-difluorocyclohexane-1-sulfonamide typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of cyclohexanone with a fluorinating agent to produce 4,4-difluorocyclohexanone. This intermediate is then reacted with a sulfonamide reagent under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,4-Difluorocyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Difluorocyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-difluorocyclohexane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Key Observations:
Ring Structure Differences: The piperidine analog (4,4-difluoropiperidine-1-sulfonamide) replaces the cyclohexane ring with a nitrogen-containing piperidine ring.
Functional Group Variations :
- The carboxamide derivative (CAS 376348-77-5) replaces the sulfonamide group with a carboxamide (-CONH₂) moiety. Sulfonamides are more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), affecting solubility and binding affinity in biological systems .
Fluorination Impact :
- Both this compound and its piperidine analog leverage fluorine atoms to enhance lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .
Q & A
Q. Methodology :
- Solubility Testing : Shake-flask method with HPLC quantification .
- Stability : Monitor degradation via ¹H NMR or LC-MS under varying pH/temperature .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., enzyme inhibition assays with positive controls) .
- Compound Purity : Re-synthesize and re-test batches with ≥98% purity (HPLC-validated) .
- Computational Validation : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for polar impurities .
- Membrane Filtration : Ultrafiltration (10 kDa cutoff) to separate low-MW byproducts .
Advanced: How does the electronic effect of fluorine substitution influence the sulfonamide group’s reactivity in catalysis or drug design?
Answer:
The electron-withdrawing effect of fluorine:
- Acidity Enhancement : Lowers the pKa of the sulfonamide NH, increasing hydrogen-bonding capacity (critical for enzyme inhibition) .
- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing better target binding (e.g., carbonic anhydrase isoforms) .
Methodology : - DFT Calculations : Compare charge distribution (Mulliken charges) of fluorinated vs. non-fluorinated analogs .
- Kinetic Studies : Measure kcat/Km in enzymatic assays to quantify inhibition potency .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .
Advanced: How can researchers validate the environmental impact of fluorinated sulfonamides like this compound?
Answer:
- Persistence Testing : OECD 301B biodegradation assay (measure CO₂ evolution over 28 days) .
- Ecotoxicity : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
- Analytical Monitoring : LC-MS/MS to detect trace residues in wastewater .
Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?
Answer:
- LogP : Use ChemAxon or ACD/Labs to estimate partition coefficients .
- pKa Prediction : SPARC or MarvinSketch (accounts for fluorine’s electronic effects) .
- Solubility : COSMO-RS for solvent compatibility screening .
Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?
Answer:
SAR Variables :
- Fluorine Position : Compare 4,4-difluoro vs. 3,3-difluoro analogs.
- Sulfonamide Modifications : Replace with sulfonic acid or thioamide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
